N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
Brand Name: Vulcanchem
CAS No.: 869376-90-9
VCID: VC0106542
InChI: InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
SMILES: CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

CAS No.: 869376-90-9

Reference Standards

VCID: VC0106542

Molecular Formula: C26H43NO3

Molecular Weight: 417.6 g/mol

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide - 869376-90-9

CAS No. 869376-90-9
Product Name N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Molecular Formula C26H43NO3
Molecular Weight 417.6 g/mol
IUPAC Name N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
Standard InChI InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
Standard InChIKey BHJRHOCTESKVMJ-UHFFFAOYSA-N
SMILES CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Canonical SMILES CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Description CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
Synonyms N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide
Reference 1.Brizzi, A.,Brizzi, V.,Cascio, M.G., et al. Design, synthesis, and binding studies of new potent ligands of cannabinoid receptors. Journal of Medicinal Chemistry 48, 7343-7350 (2005).
PubChem Compound 11495398
Last Modified Nov 11 2021
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